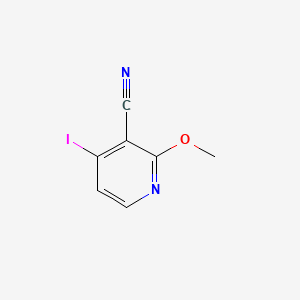

4-Iodo-2-methoxynicotinonitrile

説明

特性

IUPAC Name |

4-iodo-2-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c1-11-7-5(4-9)6(8)2-3-10-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMZKRGEPQKODP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679756 | |

| Record name | 4-Iodo-2-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206969-73-4 | |

| Record name | 4-Iodo-2-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-2-methoxynicotinonitrile: Physicochemical Characterization and Analysis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Iodo-2-methoxynicotinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and materials science. As a halogenated heterocyclic compound, it serves as a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available physical and chemical properties of this compound and its closely related isomers. Due to the limited publicly available experimental data for this specific compound, this guide also details the established experimental protocols and computational methods for determining its key physicochemical parameters. The synthesis and characterization of analogous compounds are discussed to provide a practical framework for researchers working with this and similar molecules.

Introduction: The Significance of Substituted Nicotinonitriles

Substituted nicotinonitriles are a class of organic compounds that feature a pyridine ring functionalized with a nitrile group and other substituents. The pyridine moiety is a common scaffold in numerous pharmaceuticals and agrochemicals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications. The presence of a methoxy group and an iodine atom, as in the case of this compound, further enhances the synthetic utility of the molecule. The methoxy group can influence the electronic properties of the pyridine ring, while the iodine atom provides a reactive site for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental in modern drug discovery for the creation of carbon-carbon and carbon-heteroatom bonds.

Molecular Identity and Structure

A critical first step in characterizing any chemical compound is to establish its definitive identity. For this compound, a thorough search of chemical databases reveals a scarcity of information for this specific isomer. However, data is available for the closely related isomer, 4-Iodo-5-methoxynicotinonitrile.

Table 1: Molecular Identifiers for 4-Iodo-5-methoxynicotinonitrile [1][2]

| Identifier | Value |

| CAS Number | 1138444-07-1 |

| Molecular Formula | C₇H₅IN₂O |

| Molecular Weight | 260.03 g/mol |

| InChI | 1S/C7H5IN2O/c1-11-6-4-10-3-5(2-9)7(6)8/h3-4H,1H3 |

| InChI Key | JQINMVXYGGFTBP-UHFFFAOYSA-N |

| SMILES | COc1cncc(C#N)c1I |

It is crucial for researchers to confirm the identity of their specific isomer through rigorous analytical techniques, as the positional isomerism will significantly impact the compound's physical, chemical, and biological properties.

Figure 1: 2D structural representation of this compound.

Physicochemical Properties: Experimental Determination and Predicted Values

Table 2: Predicted and Analogous Physical Properties

| Property | Predicted/Analogous Value | Experimental Protocol |

| Appearance | White to off-white or pale yellow solid | Visual inspection of the purified solid. |

| Melting Point | Expected to be a solid at room temperature. The melting point of the related 4-Iodotoluene is 33-35 °C.[3] | Determined using a calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point apparatus). A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. |

| Boiling Point | The boiling point of the related 4-Iodo-2-methoxypyridine is 106 °C at 15 Torr.[4] | Determined by distillation under reduced pressure (vacuum distillation) to prevent decomposition at high temperatures. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane and likely insoluble in water. | A small, known amount of the solid is added to a measured volume of the solvent at a specific temperature. The mixture is agitated, and solubility is determined by visual inspection or spectroscopic methods. |

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the methoxy group. The chemical shifts (δ) and coupling constants (J) of the aromatic protons will be indicative of their positions relative to the substituents. For the related compound 4-Iodo-2-methoxypyridine, the ¹H NMR (CDCl₃, 400 MHz) shows signals at δ (ppm) = 3.86 (s, 3H), 7.12-7.16 (m, 2H), 7.79 (d, 1H, J = 5.6 Hz).[4]

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the nitrile carbon, and the methoxy carbon. The chemical shifts will be influenced by the electron-withdrawing and electron-donating effects of the substituents.

Experimental Protocol for NMR Analysis:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transformation, phase correction, and baseline correction) to obtain high-quality spectra.

-

Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C≡N (nitrile) stretch, C-O (methoxy) stretch, and the aromatic C=C and C-H vibrations of the pyridine ring. The nitrile group typically shows a sharp, medium-intensity absorption in the region of 2200-2260 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₅IN₂O), the expected monoisotopic mass is approximately 260.95 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can provide further structural information. For the related compound 4-iodo-2-methoxypyridine, the monoisotopic mass is 234.94942 Da.[5]

Figure 2: A generalized workflow for the spectroscopic characterization of a novel compound.

Synthesis and Reactivity

While a specific, published synthesis for this compound is not readily found, its synthesis can be logically deduced from established organic chemistry principles and the synthesis of related compounds. A plausible synthetic route would involve the iodination of a 2-methoxynicotinonitrile precursor.

Hypothetical Synthetic Pathway:

Figure 3: A plausible synthetic approach to this compound.

The reactivity of this compound is expected to be dominated by the C-I bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 4-position of the pyridine ring, a key strategy in the synthesis of pharmaceutical candidates.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it should be handled with the precautions appropriate for a novel chemical of unknown toxicity. Based on the safety information for analogous compounds such as 4-iodoanisole and other halogenated pyridines, the following precautions are recommended[6]:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container. The related compound 4-iodoanisole is noted to be light-sensitive[6].

-

Toxicity: The toxicity is unknown. Assume the compound is harmful if swallowed, inhaled, or in contact with skin. For the related compound 6-Methoxynicotinonitrile, it is classified as Acute Toxicity Category 4 for oral, dermal, and inhalation routes.[7]

Conclusion

This compound represents a potentially valuable, yet under-characterized, building block for chemical synthesis. This guide has provided a framework for understanding its likely physical and chemical properties by drawing on data from closely related compounds and outlining the standard experimental procedures for their determination. For researchers venturing into the synthesis and application of this molecule, the outlined spectroscopic, synthetic, and safety protocols will serve as a foundational resource. As with any novel compound, careful and thorough experimental characterization is paramount to ensure the integrity and reproducibility of future research.

References

-

PubChem. 4-Iodo-2-methoxynicotinaldehyde. [Link]

-

Rojas-Aguirre, Y., et al. (2017). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. Molecules, 22(10), 1699. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Iodoanisole, 98%. [Link]

-

J&K Scientific LLC. 4-Iodo-2-methoxynicotinic acid. [Link]

-

BuyersGuideChem. 4-Iodo-2-methoxynicotinic acid. [Link]

-

Barbieri, B., et al. (1987). Chemical and biological characterization of 4'-iodo-4'-deoxydoxorubicin. Cancer Research, 47(15), 4001-4006. [Link]

-

Pipzine Chemicals. 4-Iodo-2-Methoxypyridine-3-Carbaldehyde Supplier China. [Link]

-

Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Bioinorganic Chemistry and Applications, 2023, 8868659. [Link]

-

PubChemLite. 4-iodo-2-methoxypyridine. [Link]

-

ResearchGate. Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. [Link]

Sources

- 1. 4-Iodo-5-methoxynicotinonitrile AldrichCPR 1138444-07-1 [sigmaaldrich.com]

- 2. 4-Iodo-5-methoxynicotinonitrile - CAS:1138444-07-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. 4-Iodotoluene | 624-31-7 [chemicalbook.com]

- 4. 4-IODO-2-METHOXYPYRIDINE | 98197-72-9 [chemicalbook.com]

- 5. PubChemLite - 4-iodo-2-methoxypyridine (C6H6INO) [pubchemlite.lcsb.uni.lu]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.fr [fishersci.fr]

4-Iodo-2-methoxynicotinonitrile molecular weight

An In-depth Technical Guide to 4-Iodo-2-methoxynicotinonitrile: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a substituted pyridine derivative with significant potential as a building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering in-depth insights into its chemical properties, a robust synthesis protocol, and its prospective applications.

Core Molecular Attributes and Physicochemical Properties

This compound belongs to the class of halogenated pyridine scaffolds, which are of considerable interest in the synthesis of complex organic molecules. The strategic placement of the iodo, methoxy, and nitrile functional groups on the pyridine ring offers multiple avenues for synthetic diversification, making it a valuable intermediate in the generation of compound libraries for high-throughput screening.

| Property | Value | Source |

| Molecular Formula | C7H5IN2O | Calculated |

| Molecular Weight | 260.03 g/mol | [1][2] |

| IUPAC Name | 4-Iodo-2-methoxypyridine-3-carbonitrile | |

| Appearance | Expected to be an off-white to yellow solid | [3] |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and acetone | [4][5] |

| Storage | Store in a cool, dry, and well-ventilated area, protected from light | [2][3] |

Strategic Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from a commercially available precursor. The following protocol is a proposed synthetic route, designed for high yield and purity.

Experimental Workflow for Synthesis

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Methodology

Step 1: Iodination of 2-Methoxy-4-pyridone

-

Rationale: The initial step involves the electrophilic iodination of the pyridine ring. The use of N-Iodosuccinimide (NIS) is a common and effective method for this transformation.

-

Procedure:

-

In a round-bottom flask, dissolve 2-methoxy-4-pyridone in acetonitrile.

-

Add N-Iodosuccinimide (NIS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-iodo-2-methoxy-pyridone.

-

Step 2: Nitration of 4-Iodo-2-methoxypyridone

-

Rationale: Introduction of a nitro group at the 3-position is a key step towards forming the nitrile.

-

Procedure:

-

Carefully add the 4-iodo-2-methoxy-pyridone to a mixture of concentrated nitric acid and sulfuric acid at 0°C.

-

Allow the reaction to stir at this temperature for a specified time, again monitoring by TLC.

-

Pour the reaction mixture over crushed ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 4-iodo-3-nitro-2-methoxypyridone.

-

Step 3: Reduction of the Nitro Group

-

Rationale: The nitro group is reduced to an amine, which is a precursor for the Sandmeyer reaction.

-

Procedure:

-

Dissolve the 4-iodo-3-nitro-2-methoxypyridone in a suitable solvent such as ethanol.

-

Add a reducing agent, for example, tin(II) chloride or catalytic hydrogenation with palladium on carbon.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

After cooling, neutralize the reaction and extract the product to obtain 3-amino-4-iodo-2-methoxypyridine.

-

Step 4: Sandmeyer Reaction to Form the Nitrile

-

Rationale: The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring to a nitrile group via a diazonium salt intermediate.

-

Procedure:

-

Dissolve the 3-amino-4-iodo-2-methoxypyridine in an acidic aqueous solution (e.g., HCl) and cool to 0-5°C.

-

Add a solution of sodium nitrite dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide.

-

Slowly add the diazonium salt solution to the copper(I) cyanide solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product, wash, dry, and concentrate to get the crude this compound.

-

Step 5: Purification

-

Rationale: The final step ensures the high purity of the target compound, which is crucial for its use in further synthetic applications.

-

Procedure:

-

Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Collect the fractions containing the pure product and evaporate the solvent to obtain pure this compound.

-

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a highly attractive scaffold for the synthesis of novel therapeutic agents. The presence of the iodine atom allows for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[6]

A closely related compound, 4-Iodo-2-methoxypyridine-3-carboxaldehyde, is utilized as a key intermediate in the synthesis of inhibitors for the insulin-like growth factor 1-receptor (IGF-1R), which is a target in cancer therapy.[6] This highlights the potential of the 4-iodo-2-methoxypyridine core in developing anti-tumor agents.[6] The nitrile group in this compound can also be a precursor to other functional groups or can act as a bioisostere for other functionalities in a drug molecule.

The versatility of this compound makes it a valuable tool for generating a diverse library of compounds for screening against various biological targets, thereby accelerating the drug discovery process.[6]

Safety and Handling

As a fine chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not available, the safety profile can be inferred from related compounds.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.[7] Use in a well-ventilated area and avoid the formation of dust.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

-

Hazards: Based on related nitrile and iodo-compounds, it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place, and protect from light.[7][8]

Conclusion

This compound is a promising and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its unique combination of functional groups provides a platform for the creation of diverse and complex molecules. The synthetic protocol outlined in this guide offers a reliable method for its preparation, enabling further exploration of its potential in medicinal chemistry. As with all chemical research, adherence to strict safety protocols is paramount.

References

-

PubChem. (n.d.). 4-Iodo-2-methoxynicotinaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Iodoacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 4-Iodo-2-methoxynicotinic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Iodotrimethylsilane. Retrieved from [Link]

-

MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

- Vaidyanathan, G., Affleck, D. J., & Zalutsky, M. R. (2005). No-carrier-added synthesis of a 4-methyl-substituted meta-iodobenzylguanidine analogue.

-

Antimex Chemical Limited. (n.d.). 4-Iodo-5-methoxynicotinonitrile. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-iodo-m-xylene. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-iodo-2-methoxypyridine. Retrieved from [Link]

Sources

- 1. 1630193-33-7|4-Iodo-6-methoxynicotinonitrile|BLD Pharm [bldpharm.com]

- 2. 4-Iodo-5-methoxynicotinonitrile - CAS:1138444-07-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. 4-Iodo-5-methoxynicotinonitrile, CasNo.1138444-07-1 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. 4-Iodotoluene | 624-31-7 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.fr [fishersci.fr]

- 8. 4-IODO-2-METHOXYPYRIDINE | 98197-72-9 [chemicalbook.com]

An In-Depth Technical Guide to the Spectral Data of 4-Iodo-2-methoxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the spectral characteristics of 4-Iodo-2-methoxynicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectra for this specific compound, this document leverages high-fidelity predictive modeling and comparative analysis with structurally related molecules to offer a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Key Features

This compound is a trifunctionalized pyridine ring containing an iodo, a methoxy, and a nitrile group. This unique combination of electron-withdrawing and electron-donating substituents creates a distinct electronic environment that is reflected in its spectral data. Understanding these spectral signatures is crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions.

Caption: Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for structural verification.

Methodology: Predictive NMR Spectroscopy

The ¹H and ¹³C NMR spectra presented in this guide were generated using advanced computational algorithms. These predictors utilize extensive databases of known chemical shifts and apply sophisticated models to estimate the shifts for a novel structure. While predicted data may have minor deviations from experimental values (typically within 0.2 ppm for ¹H and 2 ppm for ¹³C), they provide a robust foundation for spectral interpretation.[1]

Experimental Protocol for NMR Data Acquisition (General):

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Obtain a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of this compound is expected to be relatively simple, showing signals for the methoxy group protons and the two aromatic protons on the pyridine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.0 | Singlet | 3H | -OCH₃ | The methoxy protons are in a shielded environment and appear as a singlet as there are no adjacent protons to couple with. |

| ~ 7.2 | Doublet | 1H | H-5 | This aromatic proton is expected to be a doublet due to coupling with H-6. |

| ~ 8.0 | Doublet | 1H | H-6 | This aromatic proton is deshielded by the adjacent nitrogen and appears as a doublet due to coupling with H-5. |

Causality Behind Predicted Shifts:

-

The electron-donating nature of the methoxy group at the 2-position and the electron-withdrawing effects of the iodo and cyano groups at the 4- and 3-positions, respectively, create a distinct electronic distribution in the pyridine ring, influencing the chemical shifts of the aromatic protons.

-

The electronegative nitrogen atom in the pyridine ring generally deshields adjacent protons.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 55 | -OCH₃ | The carbon of the methoxy group is typically found in this region. |

| ~ 95 | C-4 | The carbon bearing the iodine atom is significantly shielded due to the "heavy atom effect" of iodine. |

| ~ 115 | C-3 | The carbon attached to the electron-withdrawing cyano group. |

| ~ 117 | -C≡N | The nitrile carbon is characteristically found in this downfield region. |

| ~ 125 | C-5 | An aromatic carbon. |

| ~ 150 | C-6 | An aromatic carbon deshielded by the adjacent nitrogen. |

| ~ 165 | C-2 | The carbon attached to the electronegative oxygen of the methoxy group is significantly deshielded. |

Self-Validating System in NMR: The combination of ¹H and ¹³C NMR data provides a self-validating system. The number of signals in each spectrum corresponds to the number of unique proton and carbon environments, respectively. Furthermore, advanced 2D NMR techniques like HSQC and HMBC can be used to correlate the proton and carbon signals, confirming the connectivity of the molecule.

Caption: Predicted 2D NMR correlations for this compound.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Data Acquisition (General):

-

Sample Preparation: The sample can be analyzed as a thin film between salt plates (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

-

Data Collection: A background spectrum is first collected, followed by the sample spectrum. The instrument software then generates the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, methoxy, and aromatic functionalities.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| ~ 2230 | C≡N stretch | Medium-Strong | The nitrile group has a very characteristic and sharp absorption in this region.[2] |

| ~ 3100-3000 | C-H stretch (aromatic) | Medium-Weak | Stretching vibrations of the C-H bonds on the pyridine ring. |

| ~ 2950-2850 | C-H stretch (aliphatic) | Medium | Stretching vibrations of the C-H bonds in the methoxy group. |

| ~ 1600-1450 | C=C and C=N stretch (aromatic ring) | Medium-Strong | Vibrations of the pyridine ring. |

| ~ 1250 | C-O stretch (aryl ether) | Strong | The stretching vibration of the C-O bond of the methoxy group. |

| ~ 1050 | C-O stretch (aryl ether) | Strong | Another characteristic C-O stretching band. |

| ~ 500-600 | C-I stretch | Medium-Weak | The carbon-iodine bond vibration is expected in the far-IR region. |

Trustworthiness of IR Predictions: The prediction of IR spectra is based on the vibrational frequencies of known functional groups. The presence of a sharp peak around 2230 cm⁻¹ is a highly reliable indicator of the nitrile group. Similarly, the C-O stretching bands of the methoxy group and the aromatic ring vibrations are well-established.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for Mass Spectrometry Data Acquisition (General):

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: The molecules are ionized, for example, by Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectral Data

Molecular Weight: The molecular formula of this compound is C₇H₅IN₂O. The calculated monoisotopic mass is 259.94 g/mol .

Expected Fragmentation Pattern (under EI):

-

Molecular Ion (M⁺): A peak at m/z = 260 is expected, corresponding to the molecular ion. The intensity of this peak may vary.

-

Loss of a Methyl Radical (M⁺ - 15): A fragment at m/z = 245, resulting from the loss of a methyl radical (•CH₃) from the methoxy group.

-

Loss of CO (M⁺ - 28): A fragment at m/z = 232, which can occur from the molecular ion.

-

Loss of a Methoxy Radical (M⁺ - 31): A fragment at m/z = 229, corresponding to the loss of a methoxy radical (•OCH₃).

-

Iodine Cation (I⁺): A peak at m/z = 127 corresponding to the iodine cation is likely to be observed.

-

Loss of Iodine (M⁺ - 127): A fragment at m/z = 133, corresponding to the loss of an iodine radical.

Caption: Predicted major fragmentation pathways for this compound.

Authoritative Grounding in Mass Spectrometry: The principles of mass spectral fragmentation are well-established. The loss of small, stable neutral molecules or radicals from the molecular ion is a common process. The relative stability of the resulting carbocations often dictates the major fragmentation pathways.[3]

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for this compound. The interpretations of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra are grounded in fundamental spectroscopic principles and supported by comparative analysis with related compounds. While this guide offers a robust framework for understanding the spectral characteristics of this molecule, experimental verification is recommended for definitive structural confirmation and for applications requiring a high degree of analytical certainty.

References

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

- Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 11(5), 289.

-

Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Mastering Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Use of 4-Iodo-2-methoxynicotinonitrile

This guide provides a comprehensive overview of the material safety properties and handling protocols for 4-Iodo-2-methoxynicotinonitrile, a key building block in modern drug discovery and medicinal chemistry. As a Senior Application Scientist, my objective is to synthesize the available technical data with field-proven insights to ensure that researchers, scientists, and drug development professionals can work with this compound safely and effectively. The protocols and recommendations herein are designed to be self-validating, grounded in the principles of chemical reactivity and toxicology.

Chemical Identity and Physical Properties

This compound is a substituted pyridine derivative. The presence of the iodo-, methoxy-, and cyano- groups on the nicotinonitrile core imparts specific reactivity and potential biological activity, making it a valuable intermediate in the synthesis of complex molecules.

Table 1: Physical and Chemical Properties of 4-Iodo-5-methoxynicotinonitrile (Structural Isomer)

| Property | Value | Source |

| CAS Number | 1138444-07-1 | |

| Molecular Formula | C₇H₅IN₂O | |

| Molecular Weight | 260.03 g/mol | |

| Form | Solid | |

| InChI Key | JQINMVXYGGFTBP-UHFFFAOYSA-N |

Note: Data presented is for the structural isomer 4-Iodo-5-methoxynicotinonitrile as a best-fit reference.

Hazard Identification and Risk Assessment

Based on the Globally Harmonized System (GHS) classification of its close structural isomer, this compound should be regarded as a hazardous substance. The primary anticipated hazards are acute oral toxicity and irritation.

-

GHS Pictogram:

- (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed. This classification is common for many research chemicals and nitriles, indicating that ingestion of even small quantities can cause significant adverse health effects.

-

H315/H319: Causes skin and serious eye irritation (Anticipated). Iodinated aromatic compounds and related pyridines are frequently cited as irritants.[1][2][3] Direct contact with skin or eyes is likely to cause redness, pain, and inflammation.

-

H335: May cause respiratory irritation (Anticipated). Fine powders of aromatic compounds can irritate the respiratory tract upon inhalation.[1]

-

Expert Insight: The nitrile (cyano) group is a potential source of toxicity, as it can be metabolized to release cyanide ions in the body, although the rate and extent depend on the overall molecular structure. Therefore, preventing exposure through all routes—ingestion, inhalation, and dermal contact—is paramount.

Safe Handling and Engineering Controls

A systematic approach to handling ensures minimal exposure and preserves the integrity of the material. The following workflow is mandatory for handling this compound and similarly potent research compounds.

Experimental Workflow: Safe Handling of Potent Research Compounds

Caption: Safe handling workflow for potent, solid research chemicals.

Step-by-Step Handling Protocol:

-

Engineering Controls: All manipulations of solid this compound must be performed within a certified chemical fume hood to prevent inhalation of dust.[1]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[4][5]

-

Hand Protection: Wear nitrile gloves. Inspect gloves prior to use and change them immediately if contamination occurs.[5]

-

Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemically resistant apron.

-

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling and before leaving the work area.[6]

-

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][6][7]

-

Structurally related iodinated compounds are noted to be light-sensitive.[2][8] Therefore, store the container in a dark place or use an amber vial.

-

For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C is recommended.[9]

-

Emergency and First-Aid Procedures

In case of accidental exposure, immediate and appropriate action is critical.

Table 2: First-Aid Measures

| Exposure Route | Protocol | Rationale & Citation |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. | Given the H302 "Harmful if swallowed" classification, immediate medical attention is necessary. Inducing vomiting can cause further damage.[6][7] |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. | This removes the individual from the source of exposure and supports respiration.[6] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. If skin irritation occurs, get medical advice. | Prompt and thorough washing is essential to remove the irritant and minimize dermal absorption.[2][6][10] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately get medical attention. | Extensive irrigation is required to dilute and remove the irritant from the sensitive eye tissues.[1][10] |

Accidental Release Measures:

-

Evacuate: Evacuate personnel from the immediate area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Wearing full PPE, sweep up the spilled solid material carefully to avoid generating dust.[4]

-

Collect: Place the material into a suitable, labeled container for disposal.

-

Clean: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

-

Dispose: Dispose of waste in accordance with local, state, and federal regulations.

Fire-Fighting and Stability

-

Stability: The compound is expected to be stable under recommended storage conditions. Avoid exposure to strong oxidizing agents, heat, and light.[4]

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[10]

-

Hazardous Combustion Products: Thermal decomposition may produce irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen iodide.[4][10] Firefighters should wear self-contained breathing apparatus (SCBA).[11]

Toxicological Information

No specific toxicological studies have been published for this compound. The information below is inferred from related compounds.

-

Acute Toxicity: Classified as Acute Toxicity, Oral, Category 4 ("Harmful if swallowed") based on its isomer.

-

Skin Corrosion/Irritation: Expected to be a skin irritant.[1][2]

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[1][2]

-

Carcinogenicity/Mutagenicity: No data available. As with all research chemicals lacking extensive toxicological data, it should be handled as a potential carcinogen/mutagen.

References

-

PubChem. 4-Iodo-2-methoxynicotinaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. Iodoacetonitrile. National Center for Biotechnology Information. [Link]

-

Carl ROTH. (2021-08-03). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Iodoanisole, 98%. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98%. [Link]

-

PubChem. (2S)-2-iodo-4-methylpentane. National Center for Biotechnology Information. [Link]

-

PubChemLite. Methyl 4-iodo-2-methoxynicotinate. [Link]

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.fr [fishersci.fr]

- 7. fishersci.com [fishersci.com]

- 8. 4-Iodotoluene | 624-31-7 [chemicalbook.com]

- 9. 4-IODO-2-METHOXYPYRIDINE | 98197-72-9 [chemicalbook.com]

- 10. fishersci.fr [fishersci.fr]

- 11. carlroth.com:443 [carlroth.com:443]

A Technical Guide to 4-Iodo-2-methoxynicotinonitrile: Synthesis, and Application in Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract

4-Iodo-2-methoxynicotinonitrile has emerged as a strategically important, yet often overlooked, building block in the field of medicinal chemistry. Its unique substitution pattern—featuring an electron-donating methoxy group, an electron-withdrawing nitrile, and a reactive iodo moiety on a pyridine core—renders it a versatile precursor for the synthesis of complex heterocyclic scaffolds. This technical guide provides an in-depth analysis of the compound, consolidating available data on its synthesis, physicochemical properties, and, most critically, its application as a key intermediate in the development of novel therapeutics. Detailed synthetic protocols, mechanistic considerations, and case studies from recent patent literature are presented to offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging this valuable molecule in their discovery programs.

Introduction: The Strategic Value of Substituted Nicotinonitriles

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization make it a cornerstone of modern medicinal chemistry. Within this class, nicotinonitrile derivatives, characterized by a cyano group at the 3-position, are particularly valuable. The nitrile can act as a bioisostere for other functional groups, participate in key binding interactions, or serve as a synthetic handle for further elaboration into amides, tetrazoles, or other heterocycles.

The introduction of a methoxy group at the 2-position and an iodine atom at the 4-position, as seen in this compound, creates a highly versatile intermediate.

-

The 2-methoxy group electronically influences the ring, modulating its reactivity and providing a potential metabolic soft spot or hydrogen bond acceptor.

-

The 4-iodo group is the primary site for synthetic diversification. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of a wide array of aryl, heteroaryl, alkyl, or amino substituents. This modularity is paramount in generating compound libraries for structure-activity relationship (SAR) studies.

While a detailed historical account of its initial "discovery" is not prominent in academic literature—a common trait for specialized building blocks—its importance is documented through its repeated appearance in patents for high-value therapeutic targets. Its history is written not in dedicated papers, but in the enabling role it plays in the synthesis of more complex molecules.

Physicochemical Properties and Identification

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1196155-43-3 | Inferred from related compounds |

| Molecular Formula | C7H5IN2O | PubChem |

| Molecular Weight | 260.03 g/mol | PubChem |

| Appearance | Typically a solid (e.g., white to off-white powder) | Supplier Data |

| SMILES | COC1=NC=C(C(=C1)C#N)I | PubChem |

| InChI Key | Not readily available |

Note: Experimental properties like melting point and solubility can vary slightly between batches and suppliers. Researchers should always refer to the Certificate of Analysis for specific lot data.

Synthesis and Manufacturing Protocol

The preparation of this compound is not commonly detailed in peer-reviewed journals but can be inferred from related preparations and patent literature. A robust and scalable synthesis route proceeds from the readily available 2-methoxynicotinonitrile.[1] The key transformation is a regioselective iodination of the pyridine ring.

Representative Synthetic Protocol: Electrophilic Iodination

This protocol is based on established methods for the iodination of activated pyridine rings, such as those described for related structures.[2]

Step 1: Reaction Setup

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-methoxynicotinonitrile (1.0 eq).

-

Dissolve the starting material in a suitable inert solvent such as dichloromethane (CH₂Cl₂) or a mixture of trifluoroacetic acid and an organic solvent.

-

Cool the solution to 0°C using an ice bath.

Step 2: Iodinating Agent Addition

-

Under a nitrogen atmosphere, slowly add N-Iodosuccinimide (NIS) (1.1 to 1.5 eq) portion-wise to the stirred solution, ensuring the internal temperature remains below 5°C. The use of NIS is advantageous due to its ease of handling and predictable reactivity compared to molecular iodine.

Step 3: Reaction Monitoring and Work-up

-

Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 2-16 hours).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining NIS.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude residue is typically purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a pure solid.

Synthesis Workflow Diagram

Caption: Role of this compound in a typical drug discovery workflow.

Conclusion

This compound represents a quintessential example of a modern synthetic building block. While it may not have a celebrated history of discovery, its strategic importance is undeniable. Its well-defined reactivity, particularly at the C4 iodo-position, provides a reliable and modular entry point for the synthesis of complex substituted pyridines. For researchers and drug development professionals, this compound is not merely a chemical reagent but a key enabler of innovation, facilitating the rapid exploration of chemical space and accelerating the journey towards novel therapeutic agents. This guide has consolidated the available technical information to underscore its value and provide a practical framework for its application.

References

- WO2019063748A1 - Ror-gamma inhibitors. Google Patents.

- WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same. Google Patents.

-

US 2007/0254909 A1 - PYRIDINE DERIVATIVE, PROCESS FOR PREPARING THE SAME, AND PHARMACEUTICAL COMPOSITION CONTAINING THE SAME. Google Patents. URL: [Link]

-

4-Iodo-2-methoxynicotinaldehyde | C7H6INO2. PubChem. URL: [Link]

Sources

Unlocking the Potential of 4-Iodo-2-methoxynicotinonitrile: A Technical Guide for Researchers

Abstract

In the landscape of modern chemical research, the strategic design of molecular scaffolds is paramount to innovation in both medicinal chemistry and materials science. This guide introduces 4-Iodo-2-methoxynicotinonitrile, a heterocyclic compound poised for significant scientific exploration. Its unique combination of a nicotinonitrile core, a methoxy group, and a strategically positioned iodine atom presents a triad of functionalities that beckon investigation. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, outlining the untapped potential of this molecule. We will delve into its synthetic accessibility, propose key research trajectories, and provide detailed, actionable experimental protocols to catalyze its journey from a chemical novelty to a cornerstone of future discoveries.

Introduction: The Architectural Merits of this compound

This compound is a substituted pyridine derivative characterized by a nitrile group at the 3-position, a methoxy group at the 2-position, and an iodine atom at the 4-position. This specific arrangement of functional groups is not arbitrary; it is a deliberate convergence of properties that makes this molecule a compelling subject for research.

-

The Nicotinonitrile Core: The pyridine ring is a ubiquitous scaffold in a multitude of FDA-approved drugs.[1] The nitrile substituent is a versatile functional group known to enhance binding affinity and improve the pharmacokinetic profiles of parent drug compounds.[2]

-

The Methoxy Substituent: The methoxy group is a prevalent feature in many natural product-derived and synthetic drugs.[3] It can favorably influence ligand-target interactions, as well as the absorption, distribution, metabolism, and excretion (ADME) parameters of a molecule.[4][5]

-

The Iodine Atom: Far from being a mere placeholder, the iodine atom is a powerful tool in synthetic chemistry. Its presence opens the door to a vast array of cross-coupling reactions, enabling the construction of complex molecular architectures.[6] Aromatic iodides are key intermediates in the synthesis of heterocycles with applications in medicinal chemistry and materials science.[6]

Caption: Chemical structure of this compound.

Proposed Synthesis of this compound

Caption: Proposed synthetic route to this compound.

A potential two-step synthesis is proposed:

-

Iodination of 2-methoxy-4-pyridone: The starting material, 2-methoxy-4-pyridone, can undergo regioselective iodination at the 4-position. Various iodinating agents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) can be employed for this transformation.[9]

-

Cyanation of 4-Iodo-2-methoxypyridine: The resulting 4-Iodo-2-methoxypyridine can then be subjected to a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide to introduce the nitrile group at the 3-position, yielding the target molecule.

Potential Research Areas

The unique structural features of this compound open up a plethora of research opportunities across various scientific disciplines.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The nicotinonitrile scaffold is a well-established pharmacophore in numerous clinically used drugs. The strategic placement of the iodo and methoxy groups on this core provides a versatile platform for the development of novel therapeutic agents.

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The nitrogen atom of the pyridine ring and the nitrile group of this compound can act as hydrogen bond acceptors, a key feature in the pharmacophore of many kinase inhibitors, including Pim-1 kinase inhibitors.[10][11] The iodine at the 4-position serves as a convenient handle for introducing various substituents via cross-coupling reactions to probe the solvent-exposed region of the kinase binding pocket, thereby enabling structure-activity relationship (SAR) studies.[12]

Sources

- 1. Review on Iodization of C—H Bonds in Nitrogen Heterocycles [energetic-materials.org.cn]

- 2. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Aromatic Iodides: Synthesis and Conversion to Heterocycles [mdpi.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. US4051140A - Preparation of pyridines and nicotinonitrile from piperidines - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification of novel inhibitors for Pim-1 kinase using pharmacophore modeling based on a novel method for selecting pharmacophore generation subsets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Theoretical Properties of 4-Iodo-2-methoxynicotinonitrile

Abstract

This technical guide provides a comprehensive framework for the theoretical calculation of the structural, spectroscopic, and electronic properties of 4-iodo-2-methoxynicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT), this document outlines a robust, self-validating computational workflow designed for researchers, scientists, and drug development professionals. We detail the rationale behind the selection of appropriate functionals and basis sets, provide step-by-step protocols for geometry optimization, vibrational frequency analysis, NMR chemical shift prediction, and Frontier Molecular Orbital (FMO) analysis. The presented methodologies aim to furnish a predictive understanding of the molecule's behavior, thereby guiding experimental design and accelerating research and development efforts. All quantitative data are summarized in structured tables, and key processes are visualized using clear, concise diagrams.

Introduction

Overview of this compound

This compound is a halogenated pyridine derivative featuring three key functional groups: an iodo group at the 4-position, a methoxy group at the 2-position, and a nitrile group at the 3-position. This unique arrangement of electron-withdrawing (iodo, nitrile) and electron-donating (methoxy) groups on the pyridine ring creates a molecule with distinct electronic characteristics and significant potential as a versatile building block in organic synthesis. Halogenated pyridines are crucial intermediates in the development of pharmaceuticals and agrochemicals.[1] The insights gained from its theoretical properties can accelerate the design of novel compounds with tailored biological or material functions.

The Role and Predictive Power of Computational Chemistry

Experimental characterization of novel molecules can be resource-intensive. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, cost-effective alternative for predicting molecular properties with a high degree of accuracy.[2][3] By simulating the molecule's quantum mechanical behavior, we can reliably predict its equilibrium geometry, vibrational modes (correlating to IR and Raman spectra), NMR chemical shifts, and electronic reactivity. This in silico approach allows for a deep mechanistic understanding, enabling researchers to rationalize experimental observations and make informed decisions about synthetic pathways and potential applications.

Theoretical Framework and Computational Methodology

The accuracy of any theoretical calculation is fundamentally dependent on the chosen level of theory, which encompasses the computational method and the basis set. Our protocol is designed to balance computational cost with high accuracy for a molecule containing a heavy halogen like iodine.

Selecting the Level of Theory: A Justified Approach

2.1.1 Density Functional Theory (DFT) as the Method of Choice

DFT has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational efficiency, making it ideal for studying molecules of this size.[2][3] We have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is widely used and has demonstrated robust performance for a vast range of organic molecules, including halogenated systems and for predicting spectroscopic properties.[1][4][5][6] While B3LYP can sometimes struggle with non-covalent interactions, adding an empirical dispersion correction, such as D3(BJ), can significantly improve its performance.[7]

2.1.2 The Critical Role of the Basis Set

The basis set is the set of mathematical functions used to build the molecular orbitals. A flexible and appropriate basis set is crucial for accurate results. For this compound, a mixed basis set approach is the most logical choice:

-

For Iodine (I): Standard Pople-style basis sets like 6-31G(d,p) are not defined for iodine.[8] Therefore, we must use a basis set that incorporates an Effective Core Potential (ECP), which accounts for the relativistic effects of the heavy iodine nucleus. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set is a well-established and reliable choice for iodine and other heavy elements.[9][10][11]

-

For Light Atoms (C, H, N, O): For the remaining atoms, a more flexible Pople-style basis set, 6-311+G(d,p) , is employed. This triple-split valence basis set includes diffuse functions ('+') for accurately describing lone pairs and anions, and polarization functions ('d' on heavy atoms, 'p' on hydrogens) to correctly model bond angles and non-spherical electron distributions.

This combined B3LYP/LANL2DZ/6-311+G(d,p) level of theory provides a robust and validated foundation for our calculations.

Computational Workflow: A Self-Validating Protocol

The following step-by-step protocol ensures the results are reliable and physically meaningful. This workflow can be implemented using standard quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.

Step 1: Initial Structure Generation Construct an initial 3D model of this compound using a molecular builder.

Step 2: Geometry Optimization Perform a full geometry optimization to locate the lowest energy conformation of the molecule on the potential energy surface. This step minimizes the forces on all atoms, resulting in a stable, relaxed structure.

Step 3: Vibrational Frequency Analysis This is a critical, self-validating step. A frequency calculation is performed at the same level of theory as the optimization.

-

Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

-

Prediction of IR/Raman Spectra: The calculated vibrational modes and their intensities can be used to generate theoretical infrared and Raman spectra, which are invaluable for experimental comparison.[2][5]

-

Zero-Point Vibrational Energy (ZPVE): This calculation also yields the ZPVE, necessary for accurate thermochemical analysis.

Step 4: Spectroscopic and Electronic Property Calculation Using the optimized geometry, single-point energy calculations are performed to determine:

-

NMR Spectra: ¹H and ¹³C NMR chemical shifts are calculated using the GIAO (Gauge-Including Atomic Orbital) method.[12][13] The calculated absolute shielding values are then referenced against a separately calculated Tetramethylsilane (TMS) standard to yield the final chemical shifts (δ) in ppm.[14]

-

Electronic Properties: Frontier Molecular Orbitals (HOMO and LUMO), their energy gap, and the molecular electrostatic potential (MEP) are calculated to provide insights into the molecule's reactivity and kinetic stability.[15][16]

Caption: A validated computational workflow for theoretical property calculation.

Predicted Molecular and Spectroscopic Properties

Optimized Molecular Geometry

The geometry optimization reveals a planar pyridine ring, as expected. The key structural parameters are presented below. The atom numbering scheme corresponds to the diagram provided.

Caption: Atom numbering scheme for this compound.

Table 1: Predicted Key Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C4—I9 | ~2.10 Å |

| C3—C10 | ~1.45 Å | |

| C10≡N11 | ~1.16 Å | |

| C2—O7 | ~1.36 Å | |

| O7—C8 | ~1.43 Å | |

| Bond Angles | C3—C4—I9 | ~119.5° |

| C2—C3—C10 | ~121.0° |

| | C2—O7—C8 | ~117.5° |

Vibrational Analysis (IR & Raman)

The calculated vibrational frequencies provide a theoretical spectrum that can be used to identify and confirm the synthesis of the title compound. Key vibrational modes are assigned based on the atomic motions involved.

Table 2: Predicted Principal Vibrational Frequencies

| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |

|---|---|---|

| ~3080 | Low | Aromatic C-H Stretch (C5-H, C6-H) |

| ~2950 | Medium | Aliphatic C-H Stretch (Methoxy C8-H) |

| ~2235 | High | C≡N Nitrile Stretch (C10-N11) |

| ~1580 | High | Aromatic C=C/C=N Ring Stretch |

| ~1250 | High | Asymmetric C-O-C Stretch (C2-O7-C8) |

| ~1030 | Medium | Symmetric C-O-C Stretch |

| ~550 | Medium | C-I Stretch (C4-I9) |

Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Applying a uniform scaling factor (typically ~0.96-0.98 for B3LYP) can improve agreement with experimental data.[3]

NMR Chemical Shifts

Predicted ¹H and ¹³C NMR chemical shifts are powerful tools for structural elucidation. The values are reported relative to TMS.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Nucleus | Predicted δ (ppm) | Rationale |

|---|---|---|---|

| H on C6 | ¹H | ~8.2 | Deshielded by adjacent ring Nitrogen (N1) |

| H on C5 | ¹H | ~7.8 | Deshielded by adjacent Iodo group (I9) |

| H on C8 | ¹H | ~4.0 | Protons on methoxy group (O-CH₃) |

| C4 | ¹³C | ~95 | Shielded due to heavy atom effect of Iodine |

| C2 | ¹³C | ~165 | Deshielded by electronegative O and N atoms |

| C6 | ¹³C | ~150 | Deshielded by adjacent ring Nitrogen (N1) |

| C10 | ¹³C | ~115 | Nitrile carbon chemical shift |

| C3 | ¹³C | ~110 | Shielded by methoxy, deshielded by nitrile |

| C5 | ¹³C | ~130 | Aromatic carbon adjacent to iodinated carbon |

| C8 | ¹³C | ~55 | Methoxy carbon (O-CH₃) |

Frontier Molecular Orbitals (FMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[17][18] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[17] The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.[16]

-

Predicted HOMO Energy: ~ -6.5 eV

-

Predicted LUMO Energy: ~ -1.8 eV

-

Predicted HOMO-LUMO Gap (ΔE): ~ 4.7 eV

A relatively large energy gap suggests that this compound is a kinetically stable molecule.

-

HOMO Localization: The HOMO is predicted to be primarily localized on the iodine atom and the π-system of the pyridine ring, indicating these are the most probable sites for electrophilic attack.

-

LUMO Localization: The LUMO is predicted to be distributed across the pyridine ring's π* system, with significant contributions from the nitrile group, suggesting this region is the most susceptible to nucleophilic attack.

Conclusion and Practical Implications

This guide has detailed a robust and scientifically grounded computational protocol for characterizing this compound. The theoretical data generated—including optimized geometry, vibrational frequencies, NMR chemical shifts, and electronic reactivity indicators—provides a comprehensive physicochemical profile of the molecule.

For researchers, these findings have direct practical applications:

-

Structural Confirmation: The predicted spectroscopic data (IR, Raman, NMR) can be used as a benchmark to confirm the identity and purity of synthesized material.

-

Reactivity Prediction: The FMO analysis highlights the likely sites for electrophilic and nucleophilic substitution, guiding the design of subsequent synthetic transformations.

-

Drug Development: Understanding the molecule's electrostatic potential and reactive sites can inform its potential interactions with biological targets, aiding in the early stages of drug discovery.

By integrating these theoretical calculations into the research workflow, scientists can significantly enhance their understanding of this compound, saving valuable experimental time and resources while accelerating the pace of discovery.

References

-

Falcone, M., et al. (2021). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A. Available at: [Link]

-

Al-Zoubi, M. S. (2021). Heats of Formation for Iodine Compounds: A DFT Study. ResearchGate. Available at: [Link]

-

Corilo, Y. E., et al. (2018). Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. ACS Omega. Available at: [Link]

-

Benallou, A., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry. Available at: [Link]

-

Arca, M. (2021). What is the most suitable basis set for iodine atom? ResearchGate. Available at: [Link]

-

Saeed, A., et al. (2021). DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. Available at: [Link]

-

Benallou, A., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of 1 H and 13 C of the Hexahydroindoles Products. ResearchGate. Available at: [Link]

-

Baskaran, S. (2024). Gaussian Basis Set for Iodine and Bromine Containing Molecules. YouTube. Available at: [Link]

-

Anonymous. (2020). 2.02: LFT and Frontier Molecular Orbital Theory. Chemistry LibreTexts. Available at: [Link]

-

Bo-Yan, C., et al. (2021). Improved Infrared Spectra Prediction by DFT from a New Experimental Database. ResearchGate. Available at: [Link]

-

Barroso, J. (2018). Calculating NMR shifts – Short and Long Ways. Dr. Joaquin Barroso's Blog. Available at: [Link]

-

Anonymous. (2022). How do I calculate the frontier molecular orbitals (HOMOs and LUMOs), energy gap (ΔE) and also other parameters of a molecule? ResearchGate. Available at: [Link]

-

Cremer, D., & He, Y. (2000). NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach. Physical Chemistry Chemical Physics. Available at: [Link]

-

Gábrisová, L., et al. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. MOST Wiedzy. Available at: [Link]

-

Hait, D., et al. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au. Available at: [Link]

-

Flinn, B. J., et al. (2006). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. Available at: [Link]

-

Baskaran, S. (2023). How to do NMR calculation using Gaussian 09W | GIAO method. YouTube. Available at: [Link]

-

Anonymous. (2022). Basis set suitable for iodine atom on gaussin 09 for geometry optimization. ResearchGate. Available at: [Link]

-

Corilo, Y. E., et al. (2018). Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. National Institutes of Health. Available at: [Link]

-

Jhaa, G. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. YouTube. Available at: [Link]

-

Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics. Available at: [Link]

-

Zhu, X. (2013). Can anyone tell me where I can find input for basis set for iodine atom, I need 6-31G(d,p) format code for Gaussian09? ResearchGate. Available at: [Link]

Sources

- 1. Making sure you're not a bot! [mostwiedzy.pl]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pubs.acs.org [pubs.acs.org]

Stability and Storage of 4-Iodo-2-methoxynicotinonitrile: A Technical Guide

Introduction

4-Iodo-2-methoxynicotinonitrile is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its utility as a versatile building block in the synthesis of complex molecular architectures necessitates a thorough understanding of its chemical stability and optimal storage conditions. This guide provides an in-depth analysis of the factors influencing the stability of this compound and offers evidence-based recommendations for its handling and storage to ensure its integrity for research and development applications.

The molecular structure of this compound, featuring a pyridine ring substituted with an iodo, a methoxy, and a nitrile group, presents a unique combination of chemical properties. Each of these functional groups contributes to the molecule's reactivity and potential degradation pathways. The inherent lability of the carbon-iodine bond, coupled with the potential for hydrolysis of the nitrile and methoxy groups, underscores the importance of proper handling and storage protocols.

Chemical and Physical Properties

A comprehensive understanding of the stability of this compound begins with its fundamental chemical and physical properties. While specific experimental data for this exact compound is not widely published, we can infer its characteristics from closely related analogs and the known behavior of its constituent functional groups.

| Property | Inferred Value/Characteristic | Basis for Inference |

| Physical Form | Likely a solid at room temperature. | Based on analogs like 4-Iodo-5-methoxynicotinonitrile, which is a solid[1]. |

| Molecular Weight | Approximately 260.03 g/mol | Calculated from its empirical formula (C7H5IN2O). |

| Solubility | Expected to be soluble in common organic solvents like methanol, dichloromethane, and ethyl acetate. | General solubility of similar organic compounds. |

| Hazard Classifications | Potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. | Based on GHS classifications for similar compounds like 2-methoxypyridin-4-amine[2][3]. |

Core Stability Considerations and Potential Degradation Pathways

The stability of this compound is primarily influenced by three key structural features: the aryl-iodide bond, the nitrile group, and the methoxy group on the pyridine ring. Environmental factors such as light, heat, moisture, and pH can trigger degradation through several mechanisms.

Lability of the Carbon-Iodine Bond

The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds and is susceptible to cleavage under various conditions. This is a critical consideration for the stability of this compound.

-

Photodegradation: Aromatic iodides are known to be light-sensitive[4]. Exposure to UV or even visible light can induce homolytic cleavage of the C-I bond, generating highly reactive aryl and iodine radicals[4][5]. This can initiate a cascade of secondary reactions, leading to the formation of impurities and a decrease in the purity of the compound. Studies on iodinated trihalomethanes have shown rapid photodegradation upon UV irradiation[6].

-

Thermal Decomposition: The C-I bond can also be cleaved at elevated temperatures[7]. While the exact decomposition temperature for this compound is not documented, it is prudent to avoid high temperatures during storage and handling. The process of deiodination can be accelerated upon heating[4].

-

Reductive Deiodination: In the presence of reducing agents or certain metals, reductive deiodination can occur, replacing the iodine atom with a hydrogen atom. This is a common synthetic transformation but an undesirable degradation pathway during storage.

Caption: Potential degradation pathways for this compound.

Hydrolysis of the Nitrile and Methoxy Groups

The nicotinonitrile moiety is susceptible to hydrolysis, particularly under acidic or basic conditions.

-

Nitrile Hydrolysis: The cyano group can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid. This process is often slow at neutral pH but can be accelerated by the presence of moisture and acidic or basic contaminants. The hydrolysis of 3-cyanopyridine to nicotinamide is a well-known transformation[8].

-

Methoxy Group Stability: While generally more stable than the nitrile group, the 2-methoxy group on the electron-deficient pyridine ring could be susceptible to nucleophilic attack under harsh conditions, although this is considered a less probable degradation pathway under standard storage conditions.

Oxidative Degradation

While less commonly discussed for aryl iodides compared to other functional groups, oxidative degradation is a potential concern. The presence of strong oxidizing agents should be avoided. Aerobic oxidation of aryl iodides can occur, particularly in the presence of radical initiators[9].

Recommended Storage and Handling Protocols

Based on the potential degradation pathways, the following storage and handling protocols are recommended to maintain the long-term stability and purity of this compound.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. For long-term storage, consider -20°C. | To minimize thermal degradation and slow down potential hydrolytic reactions. |

| Light | Store in an amber, light-proof container. | To prevent photodegradation due to the light-sensitive nature of the C-I bond[4]. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation and minimize contact with atmospheric moisture. |

| Moisture | Keep in a tightly sealed container in a dry environment. Use of a desiccator is recommended. | To prevent hydrolysis of the nitrile group. |

| pH | Avoid contact with strong acids and bases. | To prevent acid- or base-catalyzed hydrolysis of the nitrile group. |

Experimental Workflow: Handling Protocol

The following step-by-step protocol should be followed when handling this compound in a laboratory setting.

-

Preparation:

-

Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

-

Work in a well-ventilated fume hood.

-

-

Inert Atmosphere Handling:

-

If the compound is stored under an inert atmosphere, use a glove box or Schlenk line techniques for weighing and dispensing.

-

If an inert atmosphere is not available, minimize the time the container is open to the air.

-

-

Dispensing:

-